4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid
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Overview
Description
4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid is an organic compound with the molecular formula C17H14O3S. This compound is part of the benzo[b]thiophene family, which is known for its diverse applications in various fields, including organic electronics and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid typically involves the reaction of 4-methylbenzyl alcohol with benzo[b]thiophene-6-carboxylic acid under specific conditions. The reaction is usually catalyzed by an acid or base, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is usually an alcohol derivative.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the benzyloxy group.
Scientific Research Applications
4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzo[b]thiophene core. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylbenzyl)oxy)benzo[b]thiophene-2-carboxylic acid
- 4-((4-Methylbenzyl)oxy)benzo[b]thiophene-3-carboxylic acid
- 4-((4-Methylbenzyl)oxy)benzo[b]thiophene-4-carboxylic acid
Uniqueness
4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid is unique due to its specific substitution pattern on the benzo[b]thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C17H14O3S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methoxy]-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C17H14O3S/c1-11-2-4-12(5-3-11)10-20-15-8-13(17(18)19)9-16-14(15)6-7-21-16/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
KOXRWQVJDRDGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C3C=CSC3=CC(=C2)C(=O)O |
Origin of Product |
United States |
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